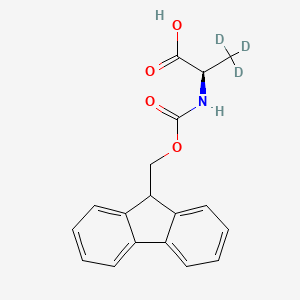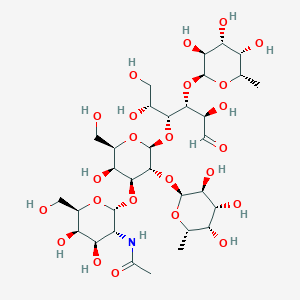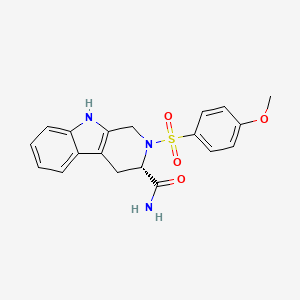
GPVI antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GPVI antagonist 1 is a glycoprotein VI (GPVI) platelet receptor antagonist. It inhibits collagen-induced platelet aggregation, making it a promising compound for antithrombotic therapy. GPVI is a major signaling receptor for collagen on platelets, and its inhibition can prevent thrombus formation without significantly affecting normal hemostasis .
Méthodes De Préparation
The synthesis of GPVI antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
GPVI antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
GPVI antagonist 1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study platelet activation and aggregation mechanisms.
Biology: It helps in understanding the role of GPVI in platelet function and its interactions with collagen.
Medicine: It is being investigated for its potential use in preventing thrombotic events such as stroke and myocardial infarction.
Industry: It may be used in the development of new antithrombotic drugs with reduced bleeding risks
Mécanisme D'action
GPVI antagonist 1 exerts its effects by binding to the GPVI receptor on platelets, thereby inhibiting its interaction with collagen. This prevents the activation and aggregation of platelets, reducing the risk of thrombus formation. The molecular targets and pathways involved include the inhibition of GPVI-mediated signaling cascades, which are crucial for platelet activation .
Comparaison Avec Des Composés Similaires
GPVI antagonist 1 is unique compared to other similar compounds due to its specific inhibition of the GPVI receptor. Similar compounds include:
Glenzocimab: A humanized antibody fragment that inhibits GPVI interactions with collagen and fibrin.
Revacept: A fusion protein that blocks GPVI-collagen interactions.
These compounds also target GPVI but may differ in their binding sites, mechanisms of action, and clinical applications .
Propriétés
Formule moléculaire |
C19H19N3O4S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
(3S)-2-(4-methoxyphenyl)sulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-26-12-6-8-13(9-7-12)27(24,25)22-11-17-15(10-18(22)19(20)23)14-4-2-3-5-16(14)21-17/h2-9,18,21H,10-11H2,1H3,(H2,20,23)/t18-/m0/s1 |
Clé InChI |
KBVPHVCPUVDXOQ-SFHVURJKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C[C@H]2C(=O)N)C4=CC=CC=C4N3 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CC2C(=O)N)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



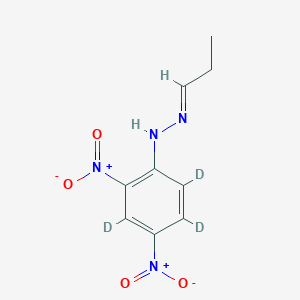
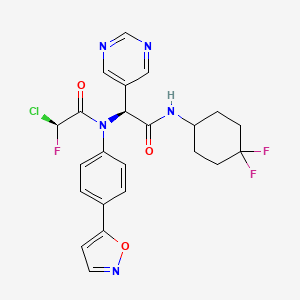
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
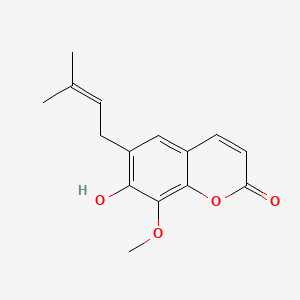

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
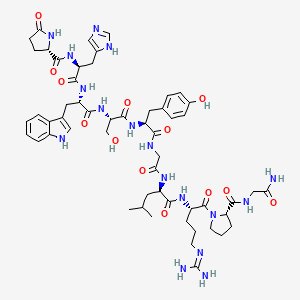
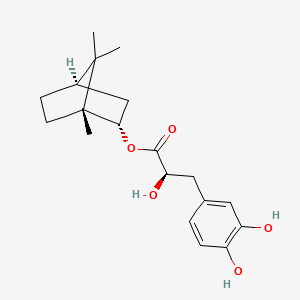
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)

